Compound Description: Nitazoxanide is a broad-spectrum antiparasitic drug classified as a thiazolide. It is known for its activity against various helminths, anaerobic protozoa, bacteria, intracellular parasites, and viruses []. In humans, nitazoxanide is rapidly metabolized to tizoxanide, which exhibits similar efficacy [].
Relevance: Nitazoxanide shares a core thiazole-2-ylcarbamoyl structure with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. The key difference lies in the substitution at the 5-position of the thiazole ring, with nitazoxanide featuring a nitro group while the target compound has a 4-(4-tert-butylphenyl) group. Additionally, the benzamide moiety in the target compound is replaced by a phenyl acetate group in nitazoxanide [].
Compound Description: Tizoxanide is the primary active metabolite of nitazoxanide and exhibits comparable antiparasitic activity []. It displays efficacy against a range of pathogens, including helminths, protozoa, bacteria, and viruses [].
Relevance: Tizoxanide possesses the same thiazole-2-ylcarbamoyl core as both nitazoxanide and 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. The 5-position of the thiazole ring bears a nitro group, distinguishing it from the target compound. Further, tizoxanide lacks the benzamide moiety present in the target compound, instead containing a phenol group [].
Compound Description: NTB is a newly synthesized analog of nitazoxanide, designed to explore its antiparasitic potential against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania mexicana []. It demonstrates potent in vitro activity against these parasites [].
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Compound Description: This compound was studied for its crystal structure and intermolecular interactions using X-ray diffraction analysis []. The study revealed the formation of hydrogen bonds between molecules, leading to the formation of chains along a specific crystallographic axis [].
Relevance: Structurally similar to NTB, this compound also shares the thiazole-2-ylcarbamoyl and benzamide core with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. The key difference lies in the nitro group at the 2-position of the benzamide, while the target compound features a butoxy group at the 4-position []. Additionally, both the compound and NTB have nitro groups at the 5-position of the thiazole, unlike the 4-(4-tert-butylphenyl) substitution in the target compound [].
Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction []. The study revealed two independent and conformationally dissimilar molecules within the crystal structure, indicating flexibility in the molecule's conformation []. The presence of N—H⋯N hydrogen bonds between molecules leads to the formation of chains along a specific crystallographic direction [].
Relevance: This compound shares the thiazole-2-ylcarbamoyl core structure and a benzamide moiety with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. It differentiates itself through a trifluoromethyl group at the 4-position of the benzamide, in contrast to the butoxy group in the target compound []. Further, both this compound and NTB possess a nitro group at the 5-position of the thiazole, unlike the 4-(4-tert-butylphenyl) substitution in the target compound [].
Compound Description: TAK-715 is a potent and orally active inhibitor of p38 MAP kinase, showing promising anti-inflammatory properties []. It effectively inhibits lipopolysaccharide-stimulated tumor necrosis factor-alpha release and exhibits good bioavailability [].
Relevance: While structurally distinct from 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide in its overall framework, TAK-715 shares the presence of a thiazole ring and a benzamide moiety. Notably, the thiazole in TAK-715 is connected to a pyridine ring, while the target compound has a direct connection between the thiazole and benzamide. The shared pharmacological target of p38 MAP kinase and the presence of a thiazole and benzamide suggest a potential relationship worth exploring further [].
Compound Description: This compound demonstrates inhibitory activity toward the interaction of Plasmodium falciparum autophagy-related proteins 8 and 3 (PfAtg8-PfAtg3), highlighting its potential as an antimalarial drug candidate []. Inhibiting this protein-protein interaction could disrupt essential cellular processes in the parasite [].
Relevance: Similar to TAK-715, this compound also shares a thiazole ring and a benzamide moiety with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. It features a pyridine ring connected to the thiazole, similar to TAK-715, but lacks the substitutions on both the thiazole and benzamide present in the target compound [].
Compound Description: This compound displays high binding affinity for the metabotropic glutamate 1 (mGlu1) receptor, a potential target for positron emission tomography (PET) imaging of the brain []. Its carbon-11 labeled analog ([¹¹C]4) exhibits high brain uptake and specific binding to mGlu1 in preclinical studies [].
Compound Description: This carbon-11 labeled compound is a promising PET probe for imaging mGlu1 receptors in clinical studies []. It exhibits high brain uptake and specific binding to mGlu1, allowing for visualization and quantification of mGlu1 distribution in the brain []. Using [¹¹C]ITMM with ultra-high specific activity enhances visualization and specific binding for mGlu1 [].
Relevance: Like compound 8, this molecule also incorporates a thiazole ring and a benzamide moiety, characteristic of 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. It shares the same pyrimidine ring linked to the thiazole and a nitrogen atom connecting to the benzamide moiety []. The primary difference lies in the radiolabeling with carbon-11 and the methoxy substitution at the 4-position of the benzamide, which distinguishes it from the target compound [].
Compound Description: DBTB-1 acts as a novel modulator of the large-conductance Ca²⁺-activated K⁺ channel (BKCa channel), a critical regulator of smooth muscle contraction in various tissues, including the urinary bladder []. It primarily affects the deactivation kinetics of the channel, leading to prolonged channel openings and increased open-state probability [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.